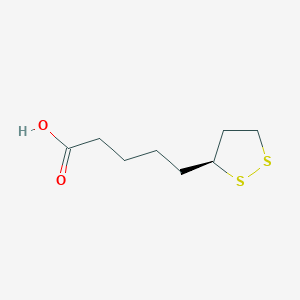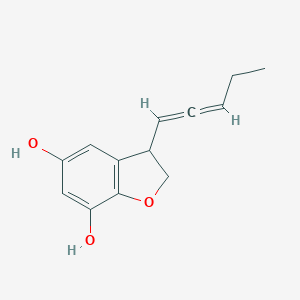![molecular formula C12H13NO B138431 N-(Bicyclo[1.1.1]pentan-1-yl)benzamide CAS No. 151361-59-0](/img/structure/B138431.png)
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide, also known as Bicuculline, is a naturally occurring alkaloid that is found in the plant Dicentra cucullaria. Bicuculline is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA) and is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission.
Aplicaciones Científicas De Investigación
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is widely used in scientific research to study the mechanisms of neuronal excitability and synaptic transmission. It is a potent antagonist of the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. By blocking the GABA receptor, N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can increase neuronal excitability and induce epileptic seizures. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is also used to study the effects of GABAergic drugs, such as benzodiazepines and barbiturates, on neuronal activity.
Mecanismo De Acción
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide acts as a competitive antagonist of the GABA receptor. It binds to the receptor site and prevents GABA from binding, thereby blocking the inhibitory effects of GABA. This leads to an increase in neuronal excitability and can induce epileptic seizures.
Efectos Bioquímicos Y Fisiológicos
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has several biochemical and physiological effects. It can increase neuronal excitability, induce epileptic seizures, and alter synaptic transmission. N-(Bicyclo[1.1.1]pentan-1-yl)benzamide has also been shown to increase the release of dopamine, which is a neurotransmitter involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide is a potent and selective antagonist of the GABA receptor, which makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, its potency and ability to induce epileptic seizures can also be a limitation, as it can be difficult to control the effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in experiments.
Direcciones Futuras
There are several future directions for research on N-(Bicyclo[1.1.1]pentan-1-yl)benzamide. One area of interest is the role of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide in the development of epilepsy and other neurological disorders. Another area of interest is the development of new drugs that target the GABA receptor, which could have potential therapeutic applications for a range of neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(Bicyclo[1.1.1]pentan-1-yl)benzamide on neuronal function and behavior.
Métodos De Síntesis
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide can be synthesized from the alkaloid Corydalis yanhusuo, which is found in the plant Corydalis yanhusuo. The synthesis involves several steps, including extraction, purification, and chemical modification. The final product is a white crystalline powder that is soluble in water and organic solvents.
Propiedades
Número CAS |
151361-59-0 |
|---|---|
Nombre del producto |
N-(Bicyclo[1.1.1]pentan-1-yl)benzamide |
Fórmula molecular |
C12H13NO |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N-(1-bicyclo[1.1.1]pentanyl)benzamide |
InChI |
InChI=1S/C12H13NO/c14-11(10-4-2-1-3-5-10)13-12-6-9(7-12)8-12/h1-5,9H,6-8H2,(H,13,14) |
Clave InChI |
APXWMBUUEAIMBK-UHFFFAOYSA-N |
SMILES |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1C2CC1(C2)NC(=O)C3=CC=CC=C3 |
Sinónimos |
Benzamide, N-bicyclo[1.1.1]pent-1-yl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



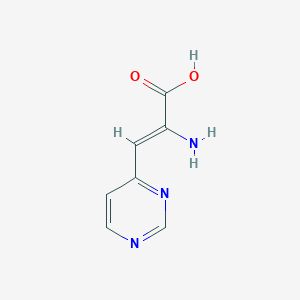
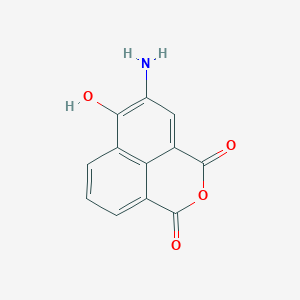
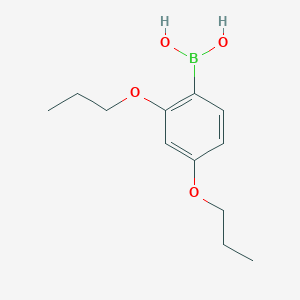
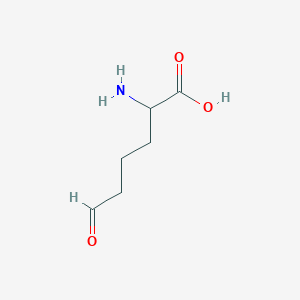
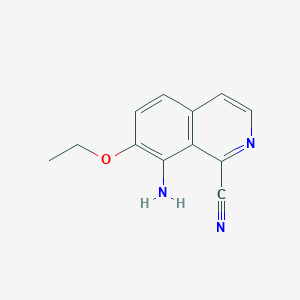

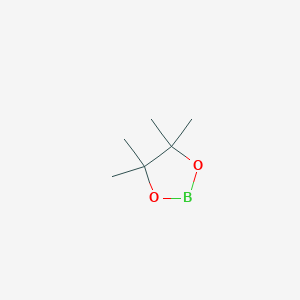
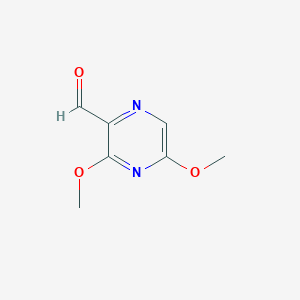
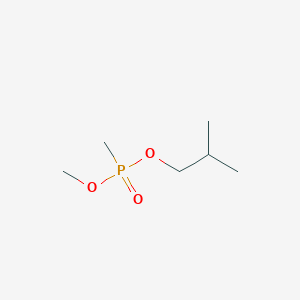
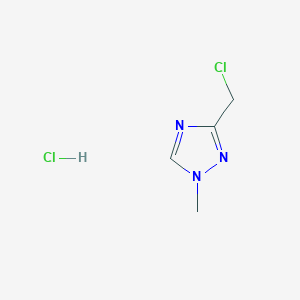
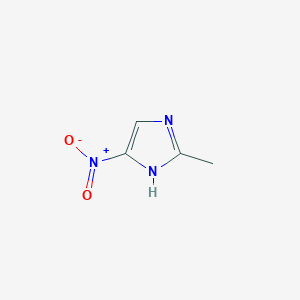
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
